An In-Depth Technical Guide to the Synthesis and Purification of 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
An In-Depth Technical Guide to the Synthesis and Purification of 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification strategy for the novel compound, 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid (CAS No. 1430839-87-4). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the strategic selection of starting materials, the rationale behind the chosen reaction pathway, and a robust methodology for the isolation and characterization of the final product to a high degree of purity. All proposed experimental protocols are grounded in established principles of organic synthesis and purification techniques.
Introduction and Strategic Overview
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid is a complex molecule incorporating a fluorinated anthranilic acid scaffold and a substituted 1,4-diazepane moiety. Such structures are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The strategic approach to the synthesis of this target molecule is predicated on a convergent synthesis plan, which involves the preparation of two key intermediates followed by their coupling and final purification.
The proposed synthetic strategy is outlined below:
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Synthesis of Key Intermediate 1: Preparation of 2-amino-4,5-difluorobenzoic acid. This intermediate provides the core aromatic ring with the necessary functional groups and fluorine substituents.
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Synthesis of Key Intermediate 2: Preparation of 1-methyl-1,4-diazepane. This nucleophilic component will be introduced onto the aromatic ring.
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Core Reaction - Nucleophilic Aromatic Substitution (SNAr): The coupling of 2-amino-4,5-difluorobenzoic acid with 1-methyl-1,4-diazepane to form the target molecule.
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Purification and Characterization: A multi-step purification protocol to isolate the final compound with high purity, followed by analytical characterization to confirm its identity and integrity.
This guide will provide a detailed examination of each of these stages, offering both theoretical justification and practical, step-by-step protocols.
Synthesis of Key Intermediates
Synthesis of 2-Amino-4,5-difluorobenzoic acid (Intermediate 1)
The synthesis of 2-amino-4,5-difluorobenzoic acid is a critical first step. While several routes to fluorinated anthranilic acids exist, a common and scalable approach begins with a readily available starting material, such as a difluorotoluene derivative, and proceeds through nitration and oxidation, followed by reduction of the nitro group. A related synthesis for 2-amino-4-fluorobenzoic acid starts from 4-fluorotoluene, involving nitration, oxidation, and subsequent reduction[1]. A similar strategy can be adapted for the synthesis of the desired difluoro-analogue.
Alternatively, a process involving the diazotization of 4,5-difluoroanthranilic acid followed by a Schiemann reaction has been described for the preparation of 2,4,5-trifluorobenzoic acid, highlighting a potential route to manipulate fluorine substitution on the benzene ring[2]. For the purpose of this guide, we will focus on a route that is conceptually straightforward and utilizes common laboratory reagents.
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Caption: Synthetic pathway for 2-Amino-4,5-difluorobenzoic acid.
Experimental Protocol:
A detailed, multi-step synthesis starting from 3,4-difluorotoluene is proposed, analogous to established procedures for similar compounds[1].
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Nitration of 3,4-Difluorotoluene:
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In a jacketed reactor cooled to 0-5 °C, charge concentrated sulfuric acid.
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Slowly add 3,4-difluorotoluene while maintaining the temperature below 10 °C.
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In a separate vessel, prepare a pre-cooled nitrating mixture of concentrated nitric acid and sulfuric acid.
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Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the temperature remains below 10 °C.
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After the addition is complete, stir the reaction at 5-10 °C for an additional 1-2 hours.
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Monitor the reaction progress by TLC or GC.
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Upon completion, quench the reaction by slowly transferring the mixture to ice water.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry, and concentrate to yield 1-methyl-2-nitro-4,5-difluorobenzene.
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Oxidation of the Methyl Group:
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Charge the nitrated intermediate and water into a reactor.
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Heat the mixture to 80-90 °C with vigorous stirring.
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Slowly add potassium permanganate in portions, maintaining the temperature between 90-100 °C.
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After the addition, reflux the mixture for 4-6 hours until the reaction is complete (monitored by HPLC).
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Cool the reaction mixture and filter off the manganese dioxide byproduct.
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Acidify the filtrate with hydrochloric acid to precipitate the product.
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Filter, wash with cold water, and dry to obtain 2-nitro-4,5-difluorobenzoic acid.
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Reduction of the Nitro Group:
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In a pressure reactor, charge the 2-nitro-4,5-difluorobenzoic acid, a suitable solvent (e.g., ethanol), and a palladium on carbon (Pd/C) catalyst.
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Pressurize the reactor with hydrogen gas.
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Heat the reaction mixture to 40-60 °C with efficient stirring.
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Monitor the reaction by hydrogen uptake and HPLC.
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Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate to obtain crude 2-amino-4,5-difluorobenzoic acid.
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Synthesis of 1-Methyl-1,4-diazepane (Intermediate 2)
The synthesis of 1-methyl-1,4-diazepane can be achieved through various methods. A common approach involves the cyclization of a linear precursor. One such method involves the reaction of N-methylethylenediamine with a suitable three-carbon electrophile.
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Caption: Synthetic pathway for 1-Methyl-1,4-diazepane.
Experimental Protocol:
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Michael Addition:
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To a solution of N-methylethylenediamine in a suitable solvent (e.g., methanol), add acrylonitrile dropwise at a controlled temperature (e.g., 0-10 °C).
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Allow the reaction to stir at room temperature until completion (monitored by TLC).
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Remove the solvent under reduced pressure to obtain the crude adduct.
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Reduction of the Nitrile:
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In a dry flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF).
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Add the crude adduct from the previous step dropwise to the suspension at 0 °C.
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After the addition, allow the reaction to warm to room temperature and then reflux until the reduction is complete.
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Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
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Filter the resulting solids and extract the filtrate with an organic solvent.
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Dry the organic extracts and concentrate to yield the linear amine precursor.
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Intramolecular Cyclization:
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The linear amine precursor may cyclize spontaneously upon heating.
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Distill the crude product under reduced pressure to effect cyclization and purification of 1-methyl-1,4-diazepane.
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Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The key bond-forming step in this synthesis is the nucleophilic aromatic substitution of a fluorine atom on 2-amino-4,5-difluorobenzoic acid with the secondary amine of 1-methyl-1,4-diazepane. The fluorine atom at the 5-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and is sterically more accessible than the fluorine at the 4-position.
Mechanism Rationale: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction[3][4].
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Caption: The core SNAr coupling reaction.
Experimental Protocol:
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To a solution of 2-amino-4,5-difluorobenzoic acid in a high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP), add 1-methyl-1,4-diazepane and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
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Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.
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Monitor the progress of the reaction by HPLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and adjust the pH to precipitate the crude product.
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Filter the solid, wash with water, and dry under vacuum.
Purification and Characterization
The purification of the final product is crucial to ensure its suitability for downstream applications. A multi-step approach is recommended to remove unreacted starting materials, byproducts, and residual solvent.
Purification Protocol
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Recrystallization:
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The primary method for purifying solid organic compounds is recrystallization[5][6][7][8].
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Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, isopropanol).
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If colored impurities are present, treat the hot solution with activated charcoal.
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Perform a hot filtration to remove insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
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Complete the crystallization by cooling in an ice bath.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
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Chromatography (if necessary):
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If recrystallization does not provide the desired purity, column chromatography on silica gel may be employed.
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A suitable eluent system (e.g., a gradient of methanol in dichloromethane) should be determined by TLC analysis.
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Characterization
The identity and purity of the final compound should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak with a purity of >98%. Retention time will be specific to the compound under the given conditions[9]. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight determination. | The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M-H]⁻ of the target molecule (C₁₃H₁₈FN₃O₂, MW = 267.30). |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Structural elucidation. | The spectrum should show characteristic signals for the aromatic protons, the diazepane ring protons, and the N-methyl group, with appropriate chemical shifts and coupling constants[10]. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy) | Confirmation of the carbon skeleton. | The spectrum should show the expected number of carbon signals corresponding to the structure of the target molecule. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Identification of functional groups. | The spectrum should exhibit characteristic absorption bands for N-H, C-H, C=O (carboxylic acid), C-F, and C-N bonds. |
| Melting Point | Purity and identity confirmation. | A sharp and defined melting point range is indicative of high purity. |
Safety Considerations
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Handling of Reagents: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
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Reaction Hazards: Nitration reactions are highly exothermic and require careful temperature control. The use of strong acids and oxidizing agents necessitates caution. Hydrogenation should be carried out in a properly rated pressure vessel with appropriate safety measures.
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Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide has outlined a comprehensive and scientifically sound strategy for the synthesis and purification of 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently approach the preparation of this and structurally related molecules. The successful synthesis and purification of this compound will enable further investigation into its potential biological activities and applications in drug discovery.
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